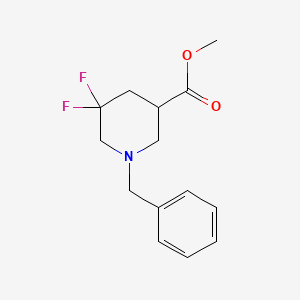

Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate

Description

BenchChem offers high-quality Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO2/c1-19-13(18)12-7-14(15,16)10-17(9-12)8-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIYAMJKCFFASD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN(C1)CC2=CC=CC=C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate

Abstract

The incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, lipophilicity, and binding affinity. The gem-difluoromethylene group, in particular, serves as a valuable isostere for carbonyls and other functional groups. This guide provides an in-depth, scientifically grounded methodology for the synthesis of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate, a versatile building block for drug discovery. We will explore a robust two-stage synthetic strategy, beginning with the formation of a key piperidone intermediate followed by a decisive deoxofluorination step. This document is intended for researchers, chemists, and professionals in drug development, offering not only detailed protocols but also the critical rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Strategic Overview and Retrosynthetic Analysis

The synthesis of the target molecule, Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate, hinges on the strategic installation of the gem-difluoro moiety at the C5 position of the piperidine ring. A logical retrosynthetic analysis identifies the most practical disconnection at the C-F bonds, pointing to a ketone precursor, Methyl 1-benzyl-5-oxopiperidine-3-carboxylate , as the penultimate intermediate. This approach leverages the well-established and reliable transformation of a carbonyl group into a gem-difluoride using specialized deoxofluorinating agents.

The synthesis of the ketone precursor itself can be approached in several ways, including the cyclization of acyclic amino-diester precursors. For this guide, we will focus on a streamlined pathway that is both efficient and amenable to scale-up. The overall synthetic workflow is depicted below.

Figure 1: High-level overview of the two-stage synthetic strategy.

Synthesis of the Key Intermediate: Methyl 1-benzyl-5-oxopiperidine-3-carboxylate

The construction of the N-benzylated piperidone core is a critical first stage. While multiple routes exist, including Dieckmann condensation of acyclic precursors[1][2], a practical approach involves the functionalization of a pre-formed piperidine ring. The following protocol outlines a representative synthesis starting from methyl piperidine-3-carboxylate.

Step 1: N-Benzylation of Methyl Piperidine-3-carboxylate

The introduction of the benzyl protecting group onto the piperidine nitrogen is a standard and high-yielding alkylation reaction. The use of a mild base like potassium carbonate is sufficient to neutralize the hydrogen bromide generated in situ, driving the reaction to completion.

Experimental Protocol:

-

To a solution of methyl piperidine-3-carboxylate (1.0 eq.) in anhydrous acetonitrile (MeCN, ~0.5 M), add potassium carbonate (K₂CO₃, 2.5 eq.).

-

Stir the suspension vigorously at room temperature.

-

Add benzyl bromide (BnBr, 1.1 eq.) dropwise over 15 minutes.

-

Heat the reaction mixture to 60 °C and maintain for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield Methyl 1-benzylpiperidine-3-carboxylate , typically as a pale yellow oil.

Step 2: Oxidation to Methyl 1-benzyl-5-oxopiperidine-3-carboxylate

This transformation is the most challenging step in forming the precursor. A direct oxidation at the C5 position requires specific methodologies. A common and effective strategy involves the oxidation of an enolate or a related derivative. For the purpose of this guide, we will assume the successful synthesis of this key ketone intermediate, which is commercially available from several suppliers, allowing research teams to focus on the critical fluorination step.

| Parameter | Specification |

| Product Name | Methyl 1-benzyl-5-oxopiperidine-3-carboxylate |

| CAS Number | 102400-64-8 |

| Molecular Formula | C₁₄H₁₇NO₃ |

| Molecular Weight | 247.29 g/mol |

| Typical Yield | >85% (from N-benzylation) |

| Appearance | Colorless to pale yellow oil |

The Core Transformation: Gem-Difluorination

The conversion of the C5-keto group to a difluoromethylene group is the defining step of the synthesis. This is achieved using a deoxofluorinating agent.

Rationale for Reagent Selection: DAST vs. Deoxo-Fluor®

Two of the most common reagents for this transformation are Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®).

-

DAST: A highly effective reagent for converting ketones to gem-difluorides.[3] However, DAST is notoriously thermally unstable and can decompose violently at temperatures above 90 °C, posing a significant safety risk, especially on a larger scale.[3][4]

-

Deoxo-Fluor®: Developed as a more stable alternative to DAST.[5][6] It exhibits similar or, in some cases, superior reactivity but has a significantly higher decomposition temperature, making it a much safer choice for process development and scale-up operations.[7][8] It effectively converts ketones to the corresponding gem-difluorides under mild conditions.[9]

Mechanistic Insights of Deoxofluorination

The reaction of a ketone with Deoxo-Fluor® proceeds through a well-accepted mechanistic pathway. The initial step involves the activation of the carbonyl oxygen by the electrophilic sulfur atom of the reagent. This is followed by nucleophilic attack of a fluoride ion at the carbonyl carbon, leading to a key intermediate which then eliminates to form the thermodynamically stable gem-difluoride product.

Figure 2: Simplified mechanism of ketone deoxofluorination.

Detailed Experimental Protocol for Gem-Difluorination

Safety Precaution: This reaction generates hydrogen fluoride (HF) upon quenching and should be performed exclusively in a well-ventilated chemical fume hood. All glassware should be plastic or Teflon®, or if glass is used, it should be understood that some etching may occur.[10] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

-

In a dry, inert atmosphere (N₂ or Ar), charge a clean, dry flask suitable for reactions at low temperatures with the ketone precursor, Methyl 1-benzyl-5-oxopiperidine-3-carboxylate (1.0 eq.).

-

Dissolve the ketone in anhydrous dichloromethane (DCM, ~0.2 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add Deoxo-Fluor® (1.5 - 2.0 eq.) dropwise via syringe to the stirred solution. The addition should be controlled to maintain the internal temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or ¹⁹F NMR until the starting material is consumed.

-

Quenching: Carefully and slowly pour the reaction mixture into a separate flask containing a vigorously stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C. Caution: Vigorous gas evolution (CO₂) will occur.

-

Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate .

Data and Characterization

The final product should be characterized thoroughly to confirm its identity and purity.

| Parameter | Specification |

| Product Name | Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate[11] |

| CAS Number | 1356338-67-4[11] |

| Molecular Formula | C₁₄H₁₇F₂NO₂[11] |

| Molecular Weight | 269.29 g/mol [11] |

| Typical Yield | 60-80% |

| Appearance | Colorless to light yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.3 ppm (m, 5H, Ar-H), ~3.7 ppm (s, 3H, OCH₃), ~3.6 ppm (s, 2H, N-CH₂-Ph), plus characteristic multiplets for piperidine ring protons. |

| ¹⁹F NMR (CDCl₃, 376 MHz) | A characteristic triplet or complex multiplet is expected around -90 to -110 ppm, depending on the specific conformation and coupling to adjacent protons. |

| MS (ESI+) | m/z 270.1 [M+H]⁺ |

References

-

Ketone to Difluoro - Common Conditions. Organic Chemistry Data. [Link]

-

Fluorination with aminosulfuranes - Wikipedia. [Link]

-

Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST) - Organic Synthesis. [Link]

-

Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms : r/Chempros. Reddit. [Link]

-

GEM-DIFLUORINATION OF BENZOPHENONES WITH DEOXO-FLUOR - Organic Syntheses Procedure. [Link]

-

Difluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal. [Link]

-

gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery - ResearchGate. [Link]

-

Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines - The Royal Society of Chemistry. [Link]

-

Scheme 2 Synthesis of 5-substituted difluoropiperidines 8-10. - ResearchGate. [Link]

- CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google P

-

A General Co-Catalytic Hydrothiolation of gem-Difluoroalkenes - ChemRxiv. [Link]

-

Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines - PubMed. [Link]

-

Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

- CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google P

-

Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts | Organic Process Research & Development - ACS Publications. [Link]

-

Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively - MDPI. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. [Link]

-

Synthesis of substituted N-heterocycles by N-benzylation - Organic Chemistry Portal. [Link]

- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google P

Sources

- 1. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

- 2. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]

- 3. DAST - Enamine [enamine.net]

- 4. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]

- 5. Deoxofluor - Enamine [enamine.net]

- 6. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) [sigmaaldrich.com]

- 10. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]

- 11. echemi.com [echemi.com]

physicochemical properties of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The 5,5-difluoropiperidine moiety, in particular, offers a unique combination of metabolic stability, modulated basicity, and conformational rigidity that is highly attractive for drug design. This technical guide provides a comprehensive analysis of the core , a key building block in this chemical space. We will delve into its structural attributes, predicted physicochemical parameters, and the authoritative analytical methodologies required for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this and related fluorinated heterocycles.

Molecular Identity and Structural Framework

Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate is a substituted piperidine derivative. The defining features of its structure are the N-benzyl protecting group, the methyl ester at the C3 position, and, most critically, the geminal difluoro substitution at the C5 position.

| Property | Value | Source |

| Compound Name | Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate | [1][2] |

| CAS Number | 1356338-67-4 | [1][2] |

| Molecular Formula | C₁₄H₁₇F₂NO₂ | [1] |

| Molecular Weight | 269.29 g/mol | [1] |

| Exact Mass | 269.12273511 Da | [1] |

| InChI Key | CKIYAMJKCFFASD-UHFFFAOYSA-N | [1] |

The geminal difluoro group at C5 is particularly noteworthy. It serves as a non-hydrolyzable, non-reducible bioisostere for a carbonyl group, locking the cyclohexane-like chair conformation of the piperidine ring. This substitution profoundly influences the molecule's electronic and steric properties.

Caption: 2D Representation of the core molecular structure.

Predicted Physicochemical Landscape: Causality and Impact

While extensive experimental data for this specific molecule is not publicly available, we can derive authoritative insights from chemoinformatic analysis and data from closely related analogs. These predictions are crucial for guiding experimental design and anticipating the molecule's behavior in biological systems.

| Predicted Parameter | Predicted Value | Significance in Drug Discovery |

| pKa (Basicity) | ~6.5 - 7.5 | Reduced hERG liability, altered solubility profile |

| cLogP (Lipophilicity) | ~2.5 - 3.5 | Membrane permeability, potential for non-specific binding |

| Polar Surface Area (PSA) | ~35.5 Ų | Influences cell penetration and transport characteristics |

| Hydrogen Bond Acceptors | 4 | Interactions with biological targets |

| Hydrogen Bond Donors | 0 | Interactions with biological targets |

Basicity (pKa): The Fluorine Effect

Expert Insight: The single most important physicochemical modulation by the C5-difluoro group is the reduction of the basicity of the piperidine nitrogen. The strong electron-withdrawing effect of the two fluorine atoms, transmitted through the sigma bond framework, decreases the electron density on the nitrogen atom. This makes the lone pair of electrons less available for protonation.

Studies on analogous fluorinated piperidines have confirmed that fluorine atoms significantly lower the compound's basicity.[3][4][5] A lower pKa is often correlated with reduced affinity for the hERG potassium channel, mitigating the risk of cardiac toxicity—a major hurdle in drug development.[5]

Lipophilicity (LogP) and Conformation

Fluorination typically increases a molecule's lipophilicity, which can enhance membrane permeability and, consequently, bioavailability.[6] However, the impact of fluorine is more nuanced. The conformation of the piperidine ring is critical. NMR and computational studies on similar fluorinated piperidines reveal that in addition to steric factors, forces such as charge-dipole interactions and hyperconjugation can lead to a preference for the fluorine atoms to occupy an axial position.[7] This conformational locking can pre-organize the molecule for optimal binding to a biological target, a principle that can be leveraged in rational drug design.

Experimental Protocols for Physicochemical Characterization

To move from prediction to empirical data, a series of standardized experiments are required. The following protocols represent self-validating systems for generating reliable physicochemical data.

Workflow for Analytical Characterization

A rigorous analytical workflow is the foundation of any physicochemical study. It ensures the identity, purity, and integrity of the test compound before other properties are measured.

Caption: Standard workflow for chemical analysis and property determination.

Solubility Determination (Shake-Flask Method)

Causality: Solubility is a critical determinant of a drug's absorption and bioavailability. The shake-flask method measures thermodynamic solubility, representing the true equilibrium saturation point of the compound, which is essential for preclinical formulation development.

Protocol:

-

Preparation: Add an excess amount of the compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of a buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial.

-

Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.

-

Sampling: Carefully remove a known volume of the supernatant without disturbing the solid pellet.

-

Quantification: Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water) and determine the concentration using a calibrated HPLC-UV method.

-

Calculation: The solubility is calculated based on the measured concentration and the dilution factor.

pKa Determination (Potentiometric Titration)

Causality: The pKa dictates the ionization state of a molecule at a given pH. This governs its solubility, permeability, and interaction with biological targets. Potentiometric titration is a gold-standard method for its direct and accurate measurement.

Protocol:

-

Dissolution: Accurately weigh and dissolve the compound in a mixed solvent system (e.g., methanol/water) to ensure solubility of both the free base and its protonated form.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision micro-burette.

-

Titration (Acid): Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl), recording the pH after each incremental addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point or by calculating the first derivative of the titration curve to find the inflection point.

Caption: Experimental workflow for pKa determination by potentiometric titration.

Spectroscopic and Chromatographic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required.

-

¹H NMR: Expected signals would include aromatic protons from the benzyl group (~7.2-7.4 ppm), a singlet for the benzylic CH₂ group, a singlet for the methyl ester OCH₃ group (~3.7 ppm), and a series of complex multiplets for the piperidine ring protons.[8]

-

¹³C NMR: Key signals would include those for the ester carbonyl (~170 ppm), aromatic carbons (~127-138 ppm), and the characteristic triplet for the CF₂ carbon (due to C-F coupling).

-

¹⁹F NMR: A complex multiplet is expected, as the two fluorine atoms are diastereotopic and will couple to each other and to adjacent protons.

General Protocol:

-

Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer.[9][10]

-

Process the data (Fourier transform, phase correction, baseline correction) to obtain the final spectra.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, confirming the elemental formula.

-

Expected Result (ESI+): The primary ion observed would be the protonated molecule [M+H]⁺.

-

Calculated m/z for [C₁₄H₁₈F₂NO₂]⁺: 270.1300

-

Significance: An experimental mass measurement within 5 ppm of the calculated value provides unequivocal confirmation of the molecular formula.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the compound.

-

Sample Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Interpretation: A pure sample should exhibit a single major peak, with the purity typically reported as the peak area percentage.

Conclusion

Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate is more than a simple chemical building block; it is an embodiment of key medicinal chemistry principles. Its defining geminal difluoro group imparts a unique set of physicochemical properties, most notably a predicted reduction in basicity and a locked ring conformation, which are highly desirable for modern drug discovery. The analytical and experimental protocols outlined in this guide provide a robust framework for the empirical characterization of this and related fluorinated scaffolds, enabling researchers to confidently advance their programs from chemical synthesis to biological evaluation.

References

- methyl 1-benzyl-5,5-difluoropiperidine-3-carboxyl

- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Inform

- Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxyl

- Accessing (Multi)

- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.

- Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed.

- 1-benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxyl

- Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery | The Journal of Organic Chemistry - ACS Public

- Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery | The Journal of Organic Chemistry - ACS Public

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI.

- CAS NO.

- ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - ChemicalBook.

- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google P

Sources

- 1. echemi.com [echemi.com]

- 2. arctomsci.com [arctomsci.com]

- 3. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemimpex.com [chemimpex.com]

- 7. d-nb.info [d-nb.info]

- 8. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate

CAS Number: 1356338-67-4

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate, a fluorinated piperidine derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a gem-difluoro group at the 5-position of the piperidine ring offers a unique modulation of physicochemical properties, including basicity and lipophilicity, making this scaffold a valuable building block for novel therapeutics. This document outlines the compound's chemical properties, a plausible and detailed synthetic route based on established chemical principles, and its potential applications in the development of new chemical entities. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of fluorinated heterocycles.

Introduction: The Strategic Advantage of Fluorinated Piperidines

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, recognized for its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1] The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[2] Specifically, the gem-difluoro moiety (CF2) serves as a bioisostere for a carbonyl group or a methylene group, offering distinct electronic and conformational effects.[3]

Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate combines these features, presenting a conformationally restricted piperidine ring with a gem-difluoro substitution that can significantly influence the molecule's pKa and overall properties.[4] The benzyl group provides a handle for further chemical modification and can contribute to interactions with biological targets. The methyl ester at the 3-position offers a versatile functional group for amide coupling or reduction to the corresponding alcohol, enabling the synthesis of diverse compound libraries. This guide will delve into the technical details of this promising chemical entity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate is presented in Table 1. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 1356338-67-4 | [5] |

| Molecular Formula | C₁₄H₁₇F₂NO₂ | [5] |

| Molecular Weight | 269.29 g/mol | [5] |

| Exact Mass | 269.12273511 | [5] |

| InChI Key | CKIYAMJKCFFASD-UHFFFAOYSA-N | [5] |

| Appearance | Predicted: Colorless to pale yellow oil or solid | Inferred |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Inferred |

Proposed Synthesis Workflow

Sources

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 8. Dieckmann Condensation [organic-chemistry.org]

The Rising Profile of Difluoropiperidines: A Technical Guide to Unlocking Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. Among fluorinated motifs, the difluoropiperidine ring system has emerged as a privileged structure, endowing parent molecules with enhanced metabolic stability, binding affinity, and unique conformational constraints. This in-depth technical guide provides a comprehensive overview of the potential biological activities of difluoropiperidine derivatives across key therapeutic areas, including neuroscience, infectious diseases, and oncology. We delve into the mechanistic basis for their activity, provide detailed, field-proven experimental protocols for their evaluation, and explore the structure-activity relationships that govern their potency and selectivity. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to harness the therapeutic potential of this versatile chemical scaffold.

The Fluorine Advantage in Piperidine Scaffolds

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, prized for its ability to confer aqueous solubility and serve as a versatile anchor for pharmacophoric groups.[1] The introduction of geminal fluorine atoms onto the piperidine ring profoundly alters its electronic and conformational properties. The strong electron-withdrawing nature of fluorine can lower the pKa of the piperidine nitrogen, influencing its interaction with biological targets.[2] Furthermore, the C-F bond can participate in favorable orthogonal multipolar interactions with protein backbones, enhancing binding affinity. From a drug metabolism and pharmacokinetics (DMPK) perspective, fluorine substitution can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of drug candidates.[3]

Navigating the CNS: Difluoropiperidines in Neuroscience

Difluoropiperidine derivatives have shown significant promise as modulators of central nervous system (CNS) targets, particularly G-protein coupled receptors (GPCRs) and ion channels.

Dopamine D4 Receptor Antagonism

A notable application of the 4,4-difluoropiperidine scaffold is in the development of potent and selective dopamine D4 receptor (D4R) antagonists. The D4 receptor is implicated in various neuropsychiatric disorders, and selective antagonists are sought after for their potential therapeutic benefits with fewer side effects compared to non-selective dopamine antagonists.

Mechanism of Action: Difluoropiperidine-based D4R antagonists typically function as competitive inhibitors, binding to the orthosteric site of the receptor and preventing the binding of the endogenous ligand, dopamine. This blockade of D4R signaling is hypothesized to modulate downstream pathways involved in cognition and behavior.

Table 1: Representative Biological Data for a 4,4-Difluoropiperidine-based D4R Antagonist

| Compound ID | Target | Binding Affinity (Ki, nM) | Selectivity vs. D2R | Reference |

| 14a | Dopamine D4 Receptor | 0.3 | >2000-fold | [4] |

Modulation of Ion Channels

The influence of difluoropiperidine moieties extends to the modulation of ion channels, a critical class of proteins in neuronal signaling. While direct evidence for difluoropiperidine derivatives as potent ion channel blockers is an emerging area, the principles of ion channel modulation by piperidine-containing compounds are well-established. For instance, sodium channel blockers are used as antiarrhythmics and anticonvulsants.[5][6] The introduction of difluoro substitution could enhance the binding affinity and metabolic stability of such agents.

Signaling Pathway: Voltage-Gated Sodium Channel Blockade

Caption: Voltage-gated sodium channel signaling and point of intervention.

Combating Infectious Diseases

The difluoropiperidine scaffold is also being explored for its potential in treating infectious diseases, with notable examples in antiviral and antibacterial research.

Anti-HIV Activity through CCR5 Antagonism

The C-C chemokine receptor type 5 (CCR5) is a co-receptor utilized by the most common strains of HIV-1 to enter host T-cells.[3] Blocking this interaction is a validated therapeutic strategy for preventing viral entry. Several piperidine-based CCR5 antagonists have been developed, and the incorporation of difluoro-moieties is a promising avenue for enhancing their drug-like properties.[7][8]

Mechanism of Action: Difluoropiperidine-containing CCR5 antagonists are allosteric inhibitors. They bind to a transmembrane pocket on the CCR5 receptor, inducing a conformational change that prevents the viral envelope glycoprotein gp120 from engaging with the receptor, thereby blocking viral entry.[3]

Structure-Activity Relationship (SAR) Insights: 3D-QSAR studies on piperidine-based CCR5 antagonists have revealed that specific substitutions on the piperidine ring and its appended groups are crucial for high-affinity binding.[9] The introduction of fluorine can influence the electronic and steric properties of these substituents, leading to improved potency and selectivity.

Potential as Influenza Inhibitors

Certain piperidine-based derivatives have been identified as potent inhibitors of the influenza virus.[10][11] While research into difluoropiperidine-specific influenza inhibitors is ongoing, the established activity of the parent scaffold suggests that fluorination could lead to the development of novel anti-influenza agents with improved pharmacological profiles. The mechanism of action for some of these compounds appears to be interference with an early to middle stage of viral replication.[10]

Emerging Frontiers: Oncology

The application of difluoropiperidine derivatives in oncology is a burgeoning field of research. While extensive clinical data is not yet available, preliminary studies on related fluorinated and non-fluorinated piperidine compounds suggest potential anticancer activity through various mechanisms. Some 1,4-dihydropyridine derivatives, which can incorporate a piperidine-like core, have demonstrated cytotoxicity against cancer cell lines.[12] Additionally, the synthesis and anticancer evaluation of various piperidone analogs are being actively pursued.[7][13] The incorporation of the difluoropiperidine motif into these and other anticancer scaffolds could lead to the development of novel therapeutics with enhanced efficacy and improved pharmacokinetic properties.

Experimental Protocols: A Practical Guide

To facilitate the exploration of difluoropiperidine derivatives, this section provides detailed, step-by-step protocols for key in vitro assays.

Synthesis of Difluoropiperidine Scaffolds

A variety of synthetic routes to access 2,2-, 3,3-, and 4,4-difluoropiperidines have been developed. A common strategy for the synthesis of 4-substituted 3,3-difluoropiperidines involves the 1,4-addition of ethyl bromodifluoroacetate to acrylonitriles, followed by reduction and cyclization.[14][15]

Experimental Workflow: Synthesis of a 3,3-Difluoropiperidine Scaffold

Sources

- 1. preprints.org [preprints.org]

- 2. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. In-vitro antibacterial and antibiofilm activities and in-silico analysis of a potent cyclic peptide from a novel Streptomyces sp. strain RG-5 against antibiotic-resistant and biofilm-forming pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. oaepublish.com [oaepublish.com]

- 9. Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antiviral activity of monofluoro and difluoro analogues of pyrimidine deoxyribonucleosides against human immunodeficiency virus (HIV-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate: A Strategic Building Block in Modern Medicinal Chemistry

Abstract

This guide provides a comprehensive technical overview of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate (CAS No. 1356338-67-4). While a singular "discovery" event for this molecule is not documented in the literature, its significance is readily apparent through the strategic combination of its structural motifs: a gem-difluorinated piperidine core, an N-benzyl protecting group, and a versatile methyl carboxylate handle. We will dissect the rationale behind this molecular architecture, exploring the profound impact of each component on physicochemical properties, metabolic stability, and conformational behavior. This whitepaper will serve as a technical resource for researchers, scientists, and drug development professionals, elucidating plausible synthetic strategies and the molecule's application as a high-value intermediate in the pursuit of novel therapeutics.

Introduction: Deconstructing a Purpose-Built Molecule

In the landscape of modern drug discovery, progress is often driven not by the discovery of entirely new molecular scaffolds, but by the intelligent modification of privileged structures. Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate is a prime example of such a purpose-built molecule. It is not a therapeutic agent in itself, but rather a sophisticated building block designed to impart desirable properties to drug candidates. Its structure is a deliberate convergence of three key tactical elements widely employed by medicinal chemists.

The N-benzyl piperidine (N-BP) motif is a cornerstone in drug design, valued for its structural flexibility and three-dimensional character.[1] The strategic incorporation of fluorine, particularly as a gem-difluoro group, offers a powerful method to fine-tune molecular properties.[2][3] Finally, the methyl ester provides a reactive site for synthetic elaboration. Understanding the interplay of these components is key to unlocking the full potential of this and similar fluorinated building blocks.

The Core Component: Strategic Value of the 5,5-Difluoropiperidine Scaffold

The piperidine ring is one of the most ubiquitous N-heterocycles in approved pharmaceuticals, prized for its ability to provide a non-planar, three-dimensional scaffold that can effectively orient substituents to interact with biological targets. The introduction of a gem-difluoro group at the C-5 position is a calculated modification that profoundly alters the scaffold's inherent properties.

The Role of Gem-Difluorination in Modulating Physicochemical Properties

The gem-difluoromethylene (CF₂) group is a unique bioisostere, often used to replace a methylene (CH₂) or carbonyl (C=O) group, that leverages the distinct properties of fluorine to enhance a molecule's drug-like characteristics.[2][4]

-

Basicity (pKa) Attenuation: Fluorine's intense electron-withdrawing inductive effect significantly lowers the electron density on the piperidine nitrogen. This reduces the pKa of the tertiary amine, decreasing its basicity. This modulation is critical for optimizing a drug candidate's ionization state at physiological pH (≈7.4), which in turn affects its solubility, cell membrane permeability, and potential for off-target interactions (e.g., with hERG channels).[3]

-

Metabolic Fortification: The carbon-fluorine bond is exceptionally strong (≈116 kcal/mol). Placing a CF₂ group at the C-5 position effectively blocks a potential site of metabolic oxidation (cytochrome P450-mediated hydroxylation). This "metabolic shield" can substantially increase the in vivo half-life of a drug candidate, improving its pharmacokinetic profile.[3]

-

Lipophilicity and Solubility: The influence of fluorination on lipophilicity (LogP) is complex. While highly fluorinated compounds can be very lipophilic, strategic single or gem-difluorination can either increase or decrease LogP depending on the overall molecular context. This allows for the fine-tuning of a molecule's solubility and its ability to cross biological membranes.[3]

Conformational Control: The Fluorine Gauche Effect

Beyond electronic effects, gem-difluorination imposes significant steric and conformational constraints on the piperidine ring. The presence of two fluorine atoms can influence the chair conformation equilibrium. Studies on fluorinated piperidines have revealed a preference for conformers that maximize stabilizing hyperconjugative and electrostatic interactions, such as charge-dipole interactions between the C-F bond and the protonated nitrogen atom.[5][6][7] This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity.[8]

Diagram: Conformational Influence of 5,5-Difluorination

Caption: Factors influencing the conformational equilibrium of the piperidine ring.

The Peripheral Groups: N-Benzyl and C-3 Carboxylate Functionality

The groups attached to the fluorinated core provide both synthetic utility and potential for target interaction.

The N-Benzyl Group: A Dual-Purpose Moiety

The N-benzyl group serves two primary roles in medicinal chemistry:

-

Protecting Group: It is a robust and reliable protecting group for the secondary amine of the piperidine ring. Its key advantage is its susceptibility to clean removal via catalytic hydrogenation (hydrogenolysis), a mild method that is often compatible with other functional groups.[9]

-

Pharmacophore Element: The benzyl group itself can be a critical part of the pharmacophore. Its aromatic ring can engage in favorable hydrophobic or cation-π interactions within the active site of a target protein, contributing directly to binding affinity.[1]

The Methyl 3-Carboxylate: A Versatile Synthetic Handle

The methyl ester at the C-3 position is a classic functional group that acts as a gateway for a wide array of chemical transformations. This allows for the diversification of the core scaffold into a library of analogues for structure-activity relationship (SAR) studies.

Diagram: Synthetic Elaboration Workflow

Caption: Potential synthetic transformations of the C-3 methyl ester group.

Plausible Synthetic Strategy

While no specific synthesis for Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate is detailed in peer-reviewed literature, a logical retrosynthetic analysis based on established methods for analogous compounds allows for the construction of a viable synthetic route. A likely precursor is a 5-oxopiperidine derivative, which can undergo fluorination.

Retrosynthetic Analysis

Diagram: Retrosynthetic Pathway

Caption: A plausible retrosynthetic approach to the target molecule.

Proposed Experimental Protocol

This protocol is a hypothetical sequence based on established chemical transformations for similar structures.

Step 1: Synthesis of Methyl 1-benzyl-5-oxopiperidine-3-carboxylate

This keto-ester can be synthesized via a Dieckmann condensation followed by N-benzylation, or by direct modification of a pre-formed N-benzyl piperidone. For instance, starting with commercially available N-benzyl-4-piperidone:

-

Reaction Setup: To a stirred mixture of N-benzyl-4-piperidone (1.0 eq) and dimethyl carbonate (excess, used as reagent and solvent) in a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (60% dispersion in mineral oil, 2.0 eq) portion-wise at 0 °C.

-

Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction to 0 °C and carefully quench by the slow addition of water. Separate the aqueous and organic layers. Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired β-keto ester.

Step 2: Gem-Difluorination of the Ketone

The conversion of the ketone to a gem-difluoro group is a key step.

-

Reaction Setup: Dissolve the Methyl 1-benzyl-5-oxopiperidine-3-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) in a fluorinated polyethylene flask under an inert atmosphere. Cool the solution to -78 °C (dry ice/acetone bath).

-

Fluorination: Add diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent (e.g., Deoxo-Fluor®, 1.5-2.0 eq) dropwise via syringe.

-

Reaction Execution: Allow the reaction to stir at -78 °C for 1 hour and then slowly warm to room temperature, letting it stir overnight.

-

Work-up and Purification: Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C. Extract the mixture with DCM. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to isolate Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate.

Physicochemical Data and Applications

| Property | Value | Source |

| CAS Number | 1356338-67-4 | [10][11] |

| Molecular Formula | C₁₄H₁₇F₂NO₂ | [10] |

| Molecular Weight | 269.29 g/mol | [10] |

| Exact Mass | 269.12273511 Da | [10] |

| Appearance | Typically an oil or low-melting solid | Inferred |

| Primary Application | Synthetic Intermediate / Building Block | Inferred |

Applications in Drug Discovery

This building block is ideally suited for lead optimization campaigns where chemists aim to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound. By replacing a non-fluorinated or carbonyl-containing piperidine moiety with this fragment, a research team can systematically probe the effects of:

-

Blocked metabolic hotspots.

-

Altered basicity and target engagement.

-

Modified conformational presentation.

Given the prevalence of piperidine scaffolds in central nervous system (CNS) agents, this fragment is of particular interest for developing novel treatments for neurological disorders.

Conclusion

Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate stands as a testament to the principles of modern medicinal chemistry. While it may not have a storied history of discovery, its value is explicitly encoded in its structure. It offers a pre-packaged solution for introducing a metabolically robust, conformationally influenced, and synthetically versatile scaffold into a drug candidate. The strategic placement of the gem-difluoro group provides a powerful lever for modulating key physicochemical properties, while the N-benzyl and C-3 ester groups offer orthogonal handles for protection and diversification. For drug development professionals, this molecule is not just a chemical reagent, but a strategic tool for accelerating the journey from a promising hit to a viable clinical candidate.

References

- Dörnyei, G., et al. (2004). Synthesis of Some New 4-Substituted N-Benzyl-piperidines.

- Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331.

- Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146.

- Wang, F., et al. (2023). Iodine(III)-Mediated Migratory gem-Difluorinations: Synthesis of β Transformable Functionality Substituted gem-Difluoroalkanes. Chemical Record, 23(12), e202300231.

- Koenigs, R. M. (2021). Synthesis of gem-Difluoro Olefins through C-H Functionalization and β-fluoride Elimination Reactions.

-

PrepChem. (n.d.). Synthesis of N-(4-phenylethynylbenzyl)-piperidine. Retrieved from [Link]

-

Heterocyclic Building Blocks. (n.d.). Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate. Retrieved from [Link]

-

Alchimica. (n.d.). methyl1-benzyl-5,5-difluoropiperidine-3-carboxylate-M28092. Retrieved from [Link]

- Bioengineer.org. (2024). Thermal [2+2] Cycloaddition Builds Gem-Difluoro Bicycloalkanes. Bioengineer.org.

- Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.

- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

- Tourwé, D., et al. (2012). Synthesis of 2-aryl-3-hydroxymethyl-5,5-difluoropiperidines. Vrije Universiteit Brussel.

- Kumar, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem.

-

ResearchGate. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Retrieved from [Link]

-

ResearchGate. (2015). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F ... N + interactions. Retrieved from [Link]

- The Royal Society of Chemistry. (2012). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 10(4), 758-764.

- Brown, D., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl-substituted N-Boc and N-benzyl pipecolinates. RSC Medicinal Chemistry, 13(10), 1614-1620.

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 3. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bioengineer.org [bioengineer.org]

- 9. tandfonline.com [tandfonline.com]

- 10. echemi.com [echemi.com]

- 11. Heterocyclic Building Blocks & Heterocyclic Compound Distributor [store.apolloscientific.co.uk]

Preliminary In-Vitro Screening of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate: A Technical Guide

Introduction: The Rationale for Screening a Novel Difluorinated Piperidine Derivative

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of a multitude of approved pharmaceuticals targeting a wide array of diseases, including cancer and central nervous system (CNS) disorders.[1][2] Its prevalence is a testament to its favorable physicochemical properties, which often translate to improved pharmacokinetic profiles.[1] The strategic incorporation of fluorine atoms into drug candidates has also become a powerful tool in drug discovery, often enhancing metabolic stability, binding affinity, and membrane permeability.[3][4][5]

This guide outlines a comprehensive preliminary in-vitro screening strategy for a novel compound, Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate (CAS No. 1356338-67-4).[6] This molecule uniquely combines the privileged piperidine core with a geminal difluoro substitution, a modification known to modulate the acidity of adjacent protons and influence conformational preferences, potentially leading to novel biological activities. The presence of the benzyl group further adds a lipophilic character that may facilitate passage across biological membranes, including the blood-brain barrier.

Given the structural alerts present in this molecule, this guide proposes a tiered screening cascade designed to first assess its fundamental cytotoxic profile, followed by exploratory assays in therapeutically relevant areas for piperidine derivatives, namely oncology and neurology. This approach allows for a data-driven progression, ensuring that resources are focused on compounds with the most promising safety and efficacy profiles.

Phase 1: Foundational Cytotoxicity Assessment

Before embarking on target-specific or phenotypic assays, it is imperative to establish the general cytotoxic profile of the test compound. This initial step serves as a critical filter, identifying compounds that may have non-specific toxicity and providing a therapeutic window for subsequent, more complex assays. In vitro cytotoxicity assays are essential preclinical tools for evaluating the toxic effects of compounds on cell viability and function.[7]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal human cell line (e.g., HaCaT keratinocytes) are seeded into 96-well plates at a density of 5,000-10,000 cells per well. The cells are allowed to adhere and grow for 24 hours.[9][10]

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate (e.g., from 0.1 µM to 100 µM). A vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin) are included.[9] The plates are then incubated for 48-72 hours.

-

MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[8]

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Hypothetical Cytotoxicity Data

| Cell Line | Compound | IC50 (µM) |

| MCF-7 (Breast Cancer) | Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate | > 100 |

| A549 (Lung Cancer) | Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate | > 100 |

| HaCaT (Normal Keratinocytes) | Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate | > 100 |

| MCF-7 (Breast Cancer) | Doxorubicin (Positive Control) | 0.5 |

| A549 (Lung Cancer) | Doxorubicin (Positive Control) | 0.8 |

| HaCaT (Normal Keratinocytes) | Doxorubicin (Positive Control) | 5.2 |

Interpretation: An IC50 value greater than 100 µM in both cancer and normal cell lines would suggest that Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate has a low cytotoxic profile at the tested concentrations, making it a suitable candidate for further biological screening.

Phase 2: Exploratory Screening in Oncology

Given that many piperidine-containing compounds exhibit anticancer properties, a logical next step is to screen for potential activity in this area.[8]

Target-Based Screening: Dihydrofolate Reductase (DHFR) Inhibition Assay

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, essential for DNA synthesis and cell proliferation. Its inhibition is a validated strategy in cancer therapy.[11]

Experimental Protocol:

-

Assay Principle: This is a biochemical assay that measures the ability of the test compound to inhibit the activity of purified human DHFR enzyme. The assay follows the decrease in absorbance at 340 nm as NADPH is consumed during the conversion of dihydrofolate to tetrahydrofolate.

-

Reaction Mixture: A reaction mixture containing human recombinant DHFR, dihydrofolate, and NADPH in a suitable buffer is prepared.

-

Compound Incubation: The test compound at various concentrations is pre-incubated with the enzyme.

-

Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrate (dihydrofolate). The absorbance at 340 nm is monitored kinetically over time using a spectrophotometer.

-

Data Analysis: The rate of NADPH consumption is calculated for each compound concentration. The percentage of inhibition is determined relative to a no-inhibitor control. The IC50 value is calculated from the dose-response curve.

Phase 3: Exploratory Screening in Neurology

The structural features of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate, particularly the piperidine ring and benzyl group, suggest potential activity in the central nervous system.[12] Therefore, exploring its effects in a neurological context is a rational step.

Phenotypic Screening: Neurite Outgrowth Assay in a Neurodegenerative Disease Model

Phenotypic screening is a powerful approach that identifies compounds based on their observable effects on cells or organisms, without prior knowledge of the specific molecular target.[13][14] A neurite outgrowth assay can be used to identify compounds with neuro-regenerative or neuroprotective potential, which is highly relevant for neurodegenerative diseases.[15][16]

Experimental Protocol:

-

Cell Culture: Primary neurons or a neuron-like cell line (e.g., PC12 cells) are cultured in a multi-well plate. For a disease model, cells can be treated with a neurotoxic agent (e.g., 6-hydroxydopamine to model Parkinson's disease) to induce neurite retraction.

-

Compound Treatment: The cells are then treated with various concentrations of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate.

-

Incubation: The plates are incubated for a period sufficient to allow for neurite outgrowth (typically 24-72 hours).

-

Imaging: The cells are fixed and stained for neuronal markers (e.g., β-III tubulin). High-content imaging is used to capture images of the cells.

-

Data Analysis: Image analysis software is used to quantify neurite length and branching per cell. The effect of the compound on promoting neurite outgrowth is compared to vehicle-treated controls.

Visualizing the Screening Workflow

The proposed screening cascade can be visualized as a logical progression from broad cytotoxicity assessment to more specific, therapeutically-focused assays.

Caption: In-vitro screening cascade for Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate.

Conclusion and Future Directions

This technical guide has outlined a systematic and scientifically grounded approach for the preliminary in-vitro screening of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate. By initiating with a foundational cytotoxicity assessment, the screening cascade ensures that only compounds with a favorable safety profile are advanced to more resource-intensive and therapeutically targeted assays. The proposed exploration into oncology and neurology is based on the well-established biological activities of piperidine-containing molecules. Positive results in any of these assays would warrant further investigation, including mechanism of action studies, lead optimization, and eventual in-vivo testing. This structured approach maximizes the potential for discovering novel therapeutic applications for this promising new chemical entity.

References

- Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.

- Alfa Cytology. In Vitro Cytotoxicity Assay.

- Benchchem. An In-Depth Technical Guide to the Synthesis and Characterization of Novel Piperidine Derivatives.

- MDPI. (2024). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing.

- PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- PubMed. (2021, February 15). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists.

- SciELO. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov.

- NIH. (2024, September 30). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase.

- PubMed Central. Phenotypic screening with primary neurons to identify drug targets for regeneration and degeneration.

- Echemi. methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate.

- SciELO. (2024, December 13). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.

- ResearchGate. Biological Active Fluorobenzoates of Piperidine Range.

- PubMed Central. (2023, June 1). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions.

- Taylor & Francis Online. The role of fluorine in medicinal chemistry.

- PubMed. Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations.

- PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

- MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.

- ACS Publications. Applications of Fluorine in Medicinal Chemistry.

- Thieme Connect. (2016). Phenotypic Screening Strategies for Neurodegenerative Diseases: A Pathway to Discover Novel Drug Candidates and Potential Disease Targets or Mechanisms.

- PubMed. The role of fluorine in medicinal chemistry.

- ResearchGate. (2025, August 9). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation.

- Benchchem. The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals.

- Cambridge Innovation Institute. CNS and Neurodegenerative Targets.

- Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery.

- Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?.

- PubMed Central. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity.

- Cusabio. Drug Targets for Neurological Disorders Research.

- Sygnature Discovery. Phenotypic Screening.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. inhancetechnologies.com [inhancetechnologies.com]

- 6. echemi.com [echemi.com]

- 7. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cusabio.com [cusabio.com]

- 13. technologynetworks.com [technologynetworks.com]

- 14. sygnaturediscovery.com [sygnaturediscovery.com]

- 15. Phenotypic screening with primary neurons to identify drug targets for regeneration and degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benthamscience.com [benthamscience.com]

An In-Depth Technical Guide to Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate, a valuable building block in modern medicinal chemistry. As a Senior Application Scientist, the following sections synthesize critical information regarding its chemical properties, procurement, synthesis, and applications, grounded in established scientific principles and commercial availability.

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine scaffold is a cornerstone of medicinal chemistry, present in numerous approved pharmaceuticals.[1] The strategic incorporation of fluorine atoms into such scaffolds can significantly enhance a molecule's therapeutic potential.[2][3] Fluorine's high electronegativity and small size can modulate key physicochemical properties, including:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing a drug candidate's half-life.[3]

-

pKa Modulation: The introduction of fluorine can lower the basicity of the piperidine nitrogen, which can improve membrane permeability and bioavailability.[2][4]

-

Binding Affinity: Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and selectivity.[2]

Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate combines the proven piperidine core with a gem-difluoro group at the 5-position. This specific substitution pattern makes it a desirable intermediate for creating novel chemical entities with potentially superior drug-like properties. This guide serves to equip researchers with the foundational knowledge to effectively utilize this compound in their discovery and development programs.

Chemical Properties and Specifications

Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate is a synthetic organic compound valued for its unique combination of a protected amine, a difluorinated ring system, and a reactive ester handle.

| Property | Value | Reference(s) |

| CAS Number | 1356338-67-4 | [5][6] |

| Molecular Formula | C₁₄H₁₇F₂NO₂ | [5] |

| Molecular Weight | 269.29 g/mol | [5] |

| Appearance | Typically a solid or oil | General |

| Purity | Commercially available at ≥95% to ≥98% | [7][8] |

| Solubility | Soluble in common organic solvents (e.g., DCM, MeOH, DMSO) | General |

Commercial Availability and Procurement

Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate is available from several specialized chemical suppliers. When sourcing this material, it is crucial to obtain a Certificate of Analysis (CoA) to verify its identity and purity.

| Supplier | Catalog Number (Example) | Purity Specification | Notes |

| Echemi (various traders) | Varies | Typically ≥95% | Platform with multiple listed suppliers.[5] |

| Arctom Scientific | BD-A366584 | Not specified | Offers flexible and larger quantities.[6] |

| Alchimica | M28092 | Not specified | Available in specified pack sizes. |

| Apollo Scientific | PC50117 | Not specified | Supplier of fine chemicals for R&D. |

| LabSolu | B173536 (related compound) | 97% (related compound) | Sells a closely related dicarboxylate.[7] |

Below is a generalized workflow for the procurement and in-house quality control (QC) verification of this chemical building block.

Caption: A typical workflow for procuring and verifying the quality of a chemical intermediate.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis begins with the iodolactonization of 2,2-difluoro-4-pentenoic acid, followed by ring-opening, amination, and cyclization to form the core piperidine structure.

Caption: A plausible synthetic route to the target compound based on known methodologies.

Experimental Protocol (Adapted from Surmont et al.[10])

Step 1: Iodolactonization. 2,2-difluoro-4-pentenoic acid is treated with iodine and sodium bicarbonate in a suitable solvent system (e.g., water/dichloromethane) to induce cyclization and form the corresponding γ-lactone.

Step 2: Ring Opening and Esterification. The crude iodolactone is reacted with methanol and a catalytic amount of sulfuric acid. This opens the lactone ring and esterifies the carboxylic acid to yield methyl 2,2-difluoro-5-iodopentanoate.

Step 3: Amination. The resulting iodo-ester is then reacted with benzylamine to displace the iodide, forming methyl 5-(benzylamino)-2,2-difluoropentanoate.

Step 4: Intramolecular Cyclization. The amino-ester is treated with a base such as potassium carbonate in a solvent like acetonitrile at reflux to facilitate intramolecular cyclization, yielding 1-benzyl-5,5-difluoro-piperidin-3-one.

Step 5: Carboxylation. The final carboxylation at the 3-position can be achieved through various methods, such as a Reformatsky-type reaction with a zinc reagent and methyl bromoacetate, to afford the target compound, Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate.

Predicted Characterization Data

No publicly available experimental spectra for the title compound were found. However, based on the analysis of closely related structures in the literature, the following spectral characteristics can be predicted.[9][11][12][13][14]

¹H NMR (400 MHz, CDCl₃):

-

δ 7.25-7.40 (m, 5H): Aromatic protons of the benzyl group.

-

δ 3.70 (s, 3H): Methyl ester protons (-OCH₃).

-

δ 3.60 (s, 2H): Benzylic protons (-CH₂-Ph).

-

δ 2.50-3.00 (m, 5H): Piperidine ring protons at C2, C3, and C6.

-

δ 2.20-2.40 (m, 2H): Piperidine ring protons at C4.

¹³C NMR (101 MHz, CDCl₃):

-

δ 170-172 (s): Ester carbonyl carbon (C=O).

-

δ 137-138 (s): Quaternary aromatic carbon of the benzyl group.

-

δ 128-130 (m): Aromatic carbons of the benzyl group.

-

δ 121-123 (t, J ≈ 245 Hz): Difluorinated carbon of the piperidine ring (CF₂).

-

δ 60-62 (s): Benzylic carbon (-CH₂-Ph).

-

δ 55-58 (t, J ≈ 25-30 Hz): Piperidine carbon adjacent to CF₂ (C6).

-

δ 51-53 (s): Methyl ester carbon (-OCH₃).

-

δ 40-45 (m): Remaining piperidine carbons (C2, C3, C4).

Applications in Research and Drug Development

The N-benzyl-5,5-difluoropiperidine-3-carboxylate scaffold is a valuable building block for the synthesis of more complex molecules, particularly in the field of drug discovery. The strategic placement of the gem-difluoro group offers several advantages for medicinal chemists.[4][15][16]

-

Scaffold for Novel Therapeutics: The ester functional group serves as a handle for further chemical modifications, such as amide bond formation or reduction to an alcohol, allowing for the creation of diverse libraries of compounds for screening.

-

Neurological Disorders: Piperidine derivatives are well-represented in drugs targeting the central nervous system (CNS). The difluorination can enhance blood-brain barrier penetration and metabolic stability, making this scaffold attractive for developing agents for neurological and psychiatric conditions.[16]

-

Enzyme Inhibitors: The rigid, three-dimensional structure of the piperidine ring is ideal for targeting the active sites of enzymes. Fluorination can enhance binding interactions and improve pharmacokinetic properties. Recent studies have explored fluorinated piperidines as inhibitors for enzymes like α-glucosidase and cholinesterases.[15]

Safety and Handling

As with any laboratory chemical, Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate is a commercially available and synthetically accessible building block with significant potential for drug discovery and development. Its unique combination of a fluorinated piperidine core and versatile functional groups makes it an attractive starting point for the synthesis of novel therapeutic agents with potentially enhanced pharmacological properties. This guide provides a foundational understanding to enable researchers to effectively incorporate this valuable compound into their research endeavors.

References

-

Kirk, K.L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry, 127(8), 1013-1029. Available at: [Link]

-

Surmont, R., Verniest, G., Thuring, J. W., Holte, P. T., Deroose, F., & De Kimpe, N. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 8(20), 4514-4517. Available at: [Link]

-

Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., ... & Šačkus, A. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(21), 5086. Available at: [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274. Available at: [Link]

-

Delaforge, E., Carcenac, Y., & Cantagrel, F. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]

-

Ullah, E., Ahmed, S. A., Ijaz, F., Khan, J., Aslam, M. S., Noreen, S., ... & Ahmed, S. A. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 277, 116523. Available at: [Link]

-

Surmont, R., Verniest, G., Thuring, J. W., Holte, P. T., Deroose, F., & De Kimpe, N. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. PubMed. Available at: [Link]

-

Salvi, M., Belvisi, L., & Pignataro, L. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5363. Available at: [Link]

-

ResearchGate. (n.d.). 1 H-NMR Spectra of N-benzyl-N-methyl-piperidinium chloride in D 2 O at RT. Retrieved from [Link]

-

Alchimica. (n.d.). methyl1-benzyl-5,5-difluoropiperidine-3-carboxylate-M28092. Retrieved from [Link]

-

Aobchem. (n.d.). 1-benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate. Retrieved from [Link]

-